molecular formula C21H24Cl2N2O3 B1675021 Lofenal CAS No. 10047-08-2

Lofenal

Cat. No.: B1675021
CAS No.: 10047-08-2
M. Wt: 423.3 g/mol
InChI Key: WOJORPYBSQEBBK-UHFFFAOYSA-N
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Description

Lofenal is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a bis(2-chloroethyl)amino group, which is often associated with alkylating agents used in chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lofenal typically involves multiple steps:

    Formation of the bis(2-chloroethyl)amino group: This can be achieved by reacting 2-chloroethylamine with a suitable precursor.

    Attachment to the phenyl ring: The bis(2-chloroethyl)amino group is then attached to a phenyl ring through an acylation reaction.

    Formation of the amino acid backbone: The phenylacetyl group is then introduced, followed by the formation of the amino acid backbone through standard peptide synthesis techniques.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bis(2-chloroethyl)amino group.

    Reduction: Reduction reactions can also occur, potentially affecting the phenyl ring or the amino acid backbone.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be used to study the effects of alkylating agents on cellular processes, given its structural similarity to known chemotherapeutic agents.

Medicine

The compound’s potential as a chemotherapeutic agent could be explored, particularly in the treatment of cancers that are sensitive to alkylating agents.

Industry

In the industrial sector, it could be used in the synthesis of other chemicals or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Lofenal likely involves the alkylation of DNA, leading to the disruption of DNA replication and transcription. This can result in cell death, particularly in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: Another alkylating agent used in chemotherapy.

    Melphalan: Similar in structure and used for treating multiple myeloma.

    Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.

Uniqueness

What sets Lofenal apart is its specific structure, which may confer unique properties in terms of its reactivity and biological activity.

Properties

CAS No.

10047-08-2

Molecular Formula

C21H24Cl2N2O3

Molecular Weight

423.3 g/mol

IUPAC Name

2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H24Cl2N2O3/c22-10-12-25(13-11-23)18-8-6-17(7-9-18)15-20(26)24-19(21(27)28)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,24,26)(H,27,28)

InChI Key

WOJORPYBSQEBBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lofenal
lofenal, (D-Phe)-isomer
lofenal, (L-Phe)-isomer
N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)-dl-phenylalanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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